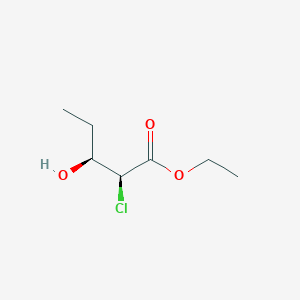
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate is an organic compound with a chiral center, making it an enantiomer. This compound is often used in the synthesis of various pharmaceuticals and chemical intermediates due to its unique stereochemistry and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate typically involves the asymmetric reduction of 2-chloro-β-ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze this reduction. The process involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor. This mixture undergoes an asymmetric reduction reaction to produce the desired compound .
Industrial Production Methods
The industrial production of this compound follows similar principles but is scaled up for higher yield and efficiency. The process is designed to be environmentally friendly, simple to operate, and suitable for industrial amplification. It involves high substrate concentration, wide substrate universality, and high product yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced further to form different alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Produces 2-chloro-3-oxopentanoate.
Reduction: Produces various alcohol derivatives.
Substitution: Produces compounds like 2-azido-3-hydroxypentanoate or 2-cyano-3-hydroxypentanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs for cardiovascular diseases and antibiotics.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes .
Wirkmechanismus
The mechanism of action of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes. The compound’s chiral centers allow it to fit into enzyme active sites in a stereospecific manner, influencing the enzyme’s activity. This stereospecific interaction is crucial for its effectiveness in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate can be compared with other similar compounds, such as:
Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate: The enantiomer of the compound, which may have different biological activities.
Ethyl 2-chloro-3-hydroxybutanoate: A similar compound with a shorter carbon chain.
Ethyl 2-chloro-3-hydroxyhexanoate: A similar compound with a longer carbon chain.
These compounds share similar functional groups but differ in their stereochemistry or carbon chain length, which can significantly impact their chemical and biological properties .
Eigenschaften
CAS-Nummer |
832110-34-6 |
|---|---|
Molekularformel |
C7H13ClO3 |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
ethyl (2S,3S)-2-chloro-3-hydroxypentanoate |
InChI |
InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
FMQZXQLKFZJTPZ-WDSKDSINSA-N |
Isomerische SMILES |
CC[C@@H]([C@@H](C(=O)OCC)Cl)O |
Kanonische SMILES |
CCC(C(C(=O)OCC)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
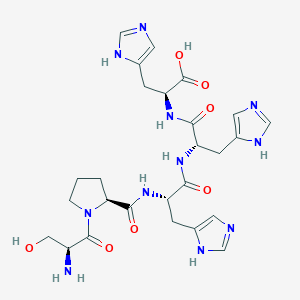
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
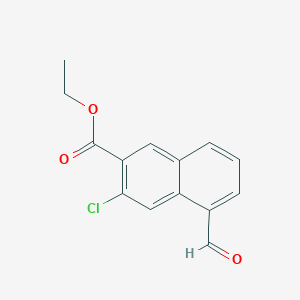
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
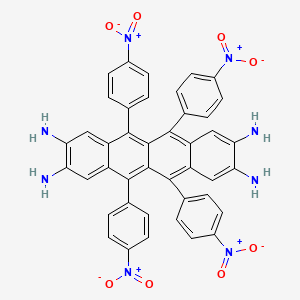
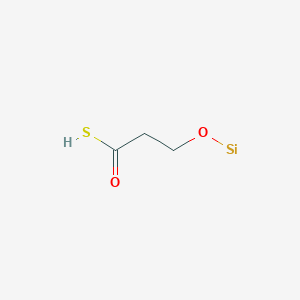
![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile](/img/structure/B14192689.png)
